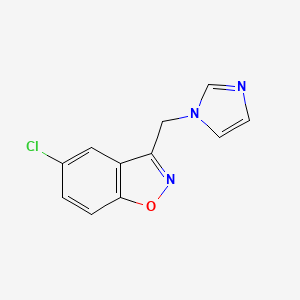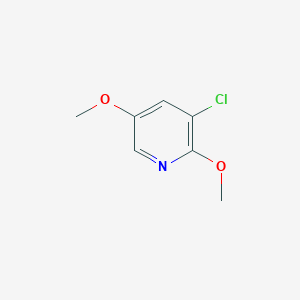
3-Chloro-2,5-dimethoxypyridine
Overview
Description
3-Chloro-2,5-dimethoxypyridine is a chemical compound with the molecular formula C7H8ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,5-dimethoxypyridine consists of a pyridine ring with chlorine and methoxy groups attached. The exact structure can be represented by the InChI key: HFFNRRVTKJCKGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-2,5-dimethoxypyridine has a molecular weight of 173.6 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis of Heterocyclic Systems
3-Chloro-2,5-dimethoxypyridine is used as a synthetic intermediate in the construction of a variety of heterocyclic systems. These include the synthesis of compounds bearing pyrazoles, pyridines, pyrimidines, and other complex structures with antimicrobial and anticancer activities. The synthesis involves reactions with heterocyclic amines and other reagents, leading to a wide range of bioactive compounds (Ibrahim et al., 2022).
Creation of Novel Phosphinoyl Compounds
Another application is in the synthesis of novel phosphinoyl compounds. The process involves converting dichloropyridine into various intermediates, eventually leading to complex structures like diphenylphosphinoyl-bipyridyl. This synthesis is important for the development of new chemical entities with potential applications in various fields (Chen Yu-yan, 2004).
Herbicidal Applications
Certain chloropyridine derivatives, including the 3-chloro analog, have been studied for their herbicidal properties. The molecular conformation and intramolecular hydrogen bonding of these compounds significantly affect their herbicidal activity. This research provides insights into the design of effective herbicides (Andrea et al., 1990).
Antitumor Activities
3-Chloro-2,5-dimethoxypyridine derivatives have been synthesized for potential antitumor applications. These compounds inhibit key enzymes in cancer cells and have shown significant activity against specific types of cancers in laboratory settings (Grivsky et al., 1980).
Hydrogen Bonding Studies
Studies on the crystal structures and hydrogen bonding of chloro-dimethylpyridines provide insights into the molecular interactions and bonding mechanisms. These findings are valuable for understanding the chemical behavior of such compounds and their potential applications (Hanuza et al., 1997).
Synthesis of Guanidines
3-Chloro-2,5-dimethoxypyridine has been used in synthesizing substituted guanidines. This method is significant for introducing guanidine functionality into primary and secondary amines, with applications in pharmaceuticals and other chemical industries (Shaw et al., 2015).
properties
IUPAC Name |
3-chloro-2,5-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFWMXIEGURLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,5-dimethoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




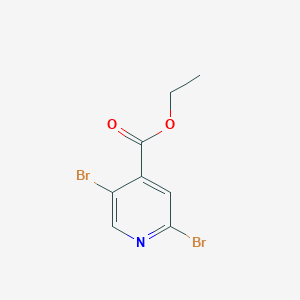


![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)
![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)
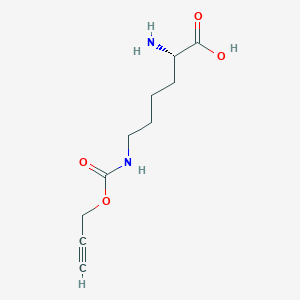
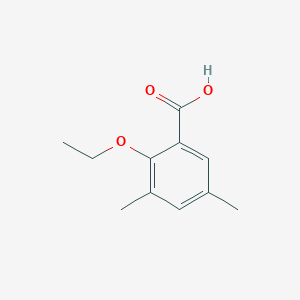
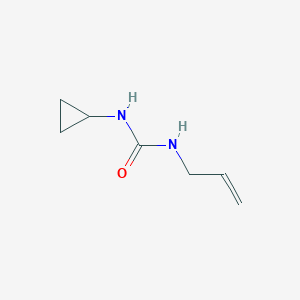

![5,7-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346677.png)
